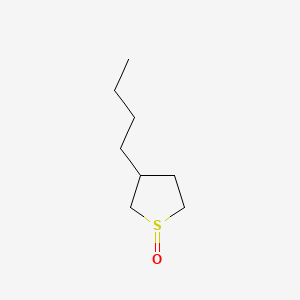

3-Butylthiolane 1-oxide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

93111-03-6 |

|---|---|

Formule moléculaire |

C8H16OS |

Poids moléculaire |

160.28 g/mol |

Nom IUPAC |

3-butylthiolane 1-oxide |

InChI |

InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3 |

Clé InChI |

QVVQIIIFHZDBDL-UHFFFAOYSA-N |

SMILES |

CCCCC1CCS(=O)C1 |

SMILES canonique |

CCCCC1CCS(=O)C1 |

Synonymes |

3-butylthiolane 1-oxide |

Origine du produit |

United States |

Significance of Organosulfur Heterocycles in Contemporary Chemical Research

Organosulfur heterocycles are a class of organic compounds that incorporate at least one sulfur atom within a ring structure. These compounds are ubiquitous in nature and have found extensive applications in various fields of chemical science. acs.orgnih.govacs.org Their importance stems from their diverse chemical reactivity and biological activity, making them valuable scaffolds in drug discovery and materials science. nih.gov For decades, sulfur-containing heterocycles have been integral components of many FDA-approved drugs, highlighting their medicinal significance. nih.gov The exploration of S-heterocycles continues to be a dynamic area of research, with ongoing efforts to develop new synthetic methodologies and to understand their structure-activity relationships. nih.gov

Evolution of Academic Inquiry into Thiolane 1 Oxides

Thiolane 1-oxides, also known as tetramethylene sulfoxides, are five-membered, saturated rings containing a sulfoxide (B87167) group. drugbank.comacs.org Academic interest in these compounds has been driven by their potential as analogs of carbonyl substrates for various enzymes and their utility as intermediates in organic synthesis. nih.govacs.org Research has focused on understanding their stereochemistry and conformational preferences, which are crucial for their interaction with biological targets. acs.orgnih.gov

A notable area of investigation has been their role as inhibitors of enzymes such as liver alcohol dehydrogenase. nih.govacs.orgacs.org The development of synthetic routes, including photochemical methods, has expanded the accessibility and diversity of thiolane 1-oxide derivatives for further study. acs.orgnih.govamanote.com

Current Research Trajectories and Identified Knowledge Gaps for 3 Butylthiolane 1 Oxide

Precursor Synthesis and Rational Design

The foundation of synthesizing this compound lies in the careful preparation of its precursors. This involves a logical and strategic approach to constructing the thiolane ring with the desired butyl substituent.

Preparation of 3-Butylthiolane Precursors for Oxidation

The common precursor to this compound is 3-butylthiolane. A general and effective synthesis of 3-substituted thiolanes begins with alkylmalonic esters. acs.org In the case of 3-butylthiolane, the synthesis starts from n-hexylmalonic ester. lookchem.com The synthetic sequence involves the reaction of an alkylmalonic ester with ethyl chloroacetate (B1199739) in the presence of a base like sodium ethoxide to form a tricarboxylic ester. This intermediate is then hydrolyzed and decarboxylated to yield a 2-substituted succinic acid. Subsequent esterification and reduction of the dicarboxylic acid lead to the formation of a 2-substituted 1,4-diol. acs.org

This diol is a crucial intermediate that is then converted to the corresponding diiodo compound using potassium iodide and orthophosphoric acid. The final step in forming the thiolane ring is the cyclization of the diiodo compound with sodium sulfide (B99878), which yields the 3-substituted thiolane. acs.org This method provides a reliable route to 3-butylthiolane, which is then ready for oxidation.

Strategic Synthesis of Substituted Butanediols as Key Intermediates

An alternative approach to related diols involves the treatment of cis-3,4-di-tert-butylthiolane-3,4-diol with 1,1'-thiobisbenzimidazole, which leads to the formation of a thionosulfite. researchgate.net While this specific example relates to a di-tert-butyl substituted thiolane, the underlying principle of utilizing diol precursors for constructing the thiolane ring system is a recurring theme in the synthesis of such heterocyclic compounds. The strategic placement and nature of the substituents on the butanediol (B1596017) framework are essential for directing the synthesis towards the desired 3-substituted thiolane.

Controlled Oxidative Transformations to Sulfoxides

The conversion of the thiolane precursor to the corresponding sulfoxide (B87167) requires a controlled oxidation process. This step is crucial as overoxidation can lead to the formation of the sulfone, an undesired byproduct. dicp.ac.cnwikipedia.orgresearchgate.net

Investigation of Novel Oxidizing Systems for Efficient Sulfoxide Formation

A variety of oxidizing agents have been explored for the conversion of sulfides to sulfoxides. A common and effective reagent for the oxidation of 3-substituted thiolanes is sodium metaperiodate. acs.org Hydrogen peroxide is another widely used, environmentally benign oxidant, often employed in conjunction with a catalyst. researchgate.net

Recent research has focused on developing more efficient and selective oxidizing systems. For instance, a metal-free quinoid catalyst, 1-hexylKuQuinone (KuQ), has been shown to promote the chemoselective, light-induced oxidation of thioethers to sulfoxides using molecular oxygen at room temperature. organic-chemistry.org Another approach involves the use of manganese porphyrins as electrocatalysts for the selective oxidation of thioethers to sulfoxides, preventing overoxidation to the sulfone. organic-chemistry.org Other systems include the use of gem-dihydroperoxides, tantalum carbide with hydrogen peroxide, and Selectfluor in water. organic-chemistry.org These novel systems offer advantages such as mild reaction conditions, high yields, and in some cases, recyclability of the catalyst. organic-chemistry.org

| Oxidizing System | Catalyst/Promoter | Key Features |

| Sodium Metaperiodate | None | Commonly used for 3-substituted thiolanes. acs.org |

| Hydrogen Peroxide | Tantalum Carbide | High yields of sulfoxides. organic-chemistry.org |

| Oxygen (O₂) | 1-hexylKuQuinone (KuQ) | Metal-free, light-induced, room temperature. organic-chemistry.org |

| Electrochemical | Manganese Porphyrins | Prevents overoxidation to sulfone. organic-chemistry.org |

| gem-Dihydroperoxides | None | Catalyst-free, mild conditions. organic-chemistry.org |

| Hydrogen Peroxide | Selectfluor | Eco-friendly (uses water as O-source), fast reaction. organic-chemistry.org |

Multi-Step Synthetic Routes for Advanced this compound Derivatives

The development of multi-step synthetic routes allows for the creation of more complex and functionally diverse derivatives of this compound. msu.edulibretexts.org Such syntheses require careful planning to construct the carbon skeleton, introduce and transform functional groups, and control stereochemistry. msu.edu

While the direct synthesis of advanced derivatives of this compound is not extensively detailed in the provided results, the principles of multi-step synthesis can be applied. For example, starting with a functionalized benzaldehyde, a multi-step synthesis can be designed to introduce various substituents. trine.edu The synthesis of related heterocyclic systems, such as 1,2,4-dithiazole S-oxides, is achieved through the oxidation of the corresponding dithiazoles. researchgate.net

Integration of Green Chemistry Principles in this compound Synthesis Research

The synthesis of this compound, a specialized organosulfur compound, has traditionally followed classical multi-step organic synthesis pathways. As the principles of green chemistry become increasingly integral to chemical production, it is crucial to evaluate existing synthetic methodologies and explore more sustainable alternatives. This section will analyze a known synthetic route for this compound in the context of green chemistry and propose potential areas for improvement.

A documented synthesis of this compound involves a seven-step process starting from an alkylmalonic ester. acs.org This pathway, while effective in producing the target molecule, presents several opportunities for the integration of greener chemical practices. The principles of green chemistry, established by Anastas and Warner, provide a framework for this analysis, focusing on waste prevention, atom economy, the use of less hazardous substances, and energy efficiency. thieme-connect.de

The conventional synthesis begins with the reaction of an alkylmalonic ester with ethyl chloroacetate, followed by hydrolysis, decarboxylation, esterification, reduction, cyclization, and a final oxidation step to yield this compound. acs.org A critical evaluation of this process reveals several steps where green chemistry principles could be applied to reduce the environmental impact.

Table 1: Analysis of a Classical Synthesis Route for this compound through the Lens of Green Chemistry

| Synthetic Step | Reagents/Conditions | Potential Green Chemistry Concerns | Potential Greener Alternatives |

| Alkylation | Alkylmalonic ester, Sodium ethoxide, Ethyl chloroacetate | Use of strong base, chlorinated reagent. | Catalytic alkylation, use of greener leaving groups. |

| Hydrolysis & Decarboxylation | Potassium hydroxide (B78521), heat | High energy consumption, generation of salt waste. | Biocatalytic hydrolysis, lower temperature methods. |

| Esterification | Acid catalyst | Use of strong acids. | Enzyme-catalyzed esterification. |

| Reduction | Lithium aluminum hydride or similar reducing agents | Use of pyrophoric and hazardous reagents, generation of metallic waste. | Catalytic hydrogenation, use of milder reducing agents. |

| Conversion to Diiodo Compound | Potassium iodide, Orthophosphoric acid | Use of iodine, a less atom-economical halogen, and strong acid. | Conversion to a more atom-economical leaving group (e.g., tosylate), catalytic conversion. |

| Cyclization | Sodium sulfide | Use of a hazardous and odorous reagent. | Use of a less hazardous sulfur source, catalytic cyclization. |

| Oxidation | Sodium metaperiodate | Use of a stoichiometric oxidant, generation of periodate (B1199274) waste. | Catalytic oxidation using hydrogen peroxide or air as the oxidant. nih.gov |

A significant area for improvement in the synthesis of this compound is the final oxidation step. The use of stoichiometric oxidants like sodium metaperiodate is effective but generates a significant amount of waste. acs.orgdrugbank.com Modern green chemistry approaches favor the use of catalytic oxidation methods, which utilize a small amount of a catalyst that can be regenerated and reused. acs.org For the oxidation of sulfides to sulfoxides, catalytic systems often employ clean oxidants such as hydrogen peroxide or even molecular oxygen, with water being the only byproduct in the case of hydrogen peroxide. nih.gov The development of robust catalysts, potentially based on transition metals or even biocatalysts, for the selective oxidation of 3-butylthiolane would represent a major step towards a greener synthesis. mdpi.com

Another key principle of green chemistry is the reduction of derivatives and protecting groups. thieme-connect.de The multi-step nature of the described synthesis for this compound is a target for improvement. acs.org A more convergent synthesis, where the thiolane ring is formed with the butyl group already in place, could reduce the number of steps, thereby saving energy and resources, and reducing waste.

The choice of solvents is also a critical factor in the environmental impact of a synthetic process. drugbank.com While the specific solvents used in the original synthesis of this compound are not detailed in all publications, a transition to greener solvents such as water, supercritical fluids, or bio-based solvents would significantly improve the sustainability of the process. acs.org In some cases, solvent-free reaction conditions, potentially assisted by microwave irradiation, can offer a more environmentally friendly alternative. lookchem.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for greening chemical syntheses. acs.org Enzymes operate under mild conditions (neutral pH, room temperature) and in aqueous media, and they exhibit high selectivity, which can reduce the need for protecting groups and minimize the formation of byproducts. acs.org For the synthesis of this compound, enzymes could potentially be employed in the hydrolysis, esterification, and even the final oxidation step.

While specific research into the green synthesis of this compound is not widely published, the principles of green chemistry provide a clear roadmap for future research and development. By focusing on catalytic methods, reducing the number of synthetic steps, utilizing safer solvents, and exploring biocatalysis, the synthesis of this compound can be made more sustainable and environmentally responsible.

Characterization of Enantiomeric and Diastereomeric Forms of this compound

This compound (BTO) exists as four stereoisomers due to its two chiral centers. researchgate.net These stereoisomers consist of two pairs of enantiomers, which are also diastereomers of each other. The four distinct forms are (1S,3R), (1R,3S), (1S,3S), and (1R,3R). acs.org

Initial characterization and identification of these enantiomeric pairs were accomplished using a combination of spectroscopic techniques. acs.orgsemanticscholar.org Circular Dichroism (CD) and ¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy were instrumental in distinguishing between the pairs of enantiomers. acs.orgacs.orgnih.gov Further detailed structural information was obtained through advanced NMR techniques, including COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Single Quantum Coherence) spectra, which allowed for the assignment of chemical shifts for both diastereoisomers. acs.orgsemanticscholar.orgnih.gov The use of chiral shift reagents, such as Eu(hfc)₃ (europium tris[3-[(heptafluoropropyl)hydroxymethylene]-(+)-camphorate]), in NMR studies was crucial in determining that the most biologically active isomer was either (1S,3R) or (1R,3S). acs.orgsemanticscholar.org

Research has shown significant differences in the biological activity of these stereoisomers. The (1S,3R) and (1S,3S) isomers were found to be the most potent inhibitors of liver alcohol dehydrogenase, with inhibition constants (Kii) that were significantly lower than their corresponding (1R) enantiomers. researchgate.net This highlights the critical role of stereochemistry in the molecule's function.

Table 1: Inhibition Constants of this compound Stereoisomers

| Stereoisomer | Inhibition Constant (Kii) (µM) |

|---|---|

| (1S,3R) | 0.31 |

| (1S,3S) | 0.73 acs.orgsemanticscholar.orgnih.gov |

| (1R,3S) | > 10 |

| (1R,3R) | > 10 |

Data sourced from studies on the inhibition of liver alcohol dehydrogenase. researchgate.net

Advanced Chiral Resolution Methodologies

The separation of the racemic mixture of this compound into its constituent stereoisomers is essential for studying their individual properties and biological activities.

The primary method employed for the successful separation of the four stereoisomers of this compound is chiral phase chromatography. acs.orgacs.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential elution and, thus, separation. This method proved effective in isolating all four stereoisomers, enabling their individual characterization and analysis. acs.orgsemanticscholar.orgnih.gov The ability to obtain stereoisomerically pure samples was a critical prerequisite for subsequent structural and functional studies. acs.org

While chiral chromatography was the documented method for resolving this compound, another common technique for enantiopurification is through the formation of diastereomeric salts. wikipedia.orgardena.com This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgresearchgate.net Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. ardena.comunchainedlabs.com After separation, the resolving agent is removed to yield the pure enantiomers. Although a powerful and widely used technique for resolving chiral compounds, specific application of this method for the enantiopurification of this compound is not detailed in the reviewed scientific literature.

Chromatographic Separation Techniques for Stereoisomeric Purity

Determination of Absolute Configuration

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of each stereoisomer is the final step in a complete stereochemical analysis.

The definitive assignment of the absolute configuration of the most potent inhibitors of this compound was achieved through high-resolution X-ray crystallography. acs.orgsemanticscholar.org By analyzing the diffraction pattern of X-rays passing through a crystal of the inhibitor bound to liver alcohol dehydrogenase and its cofactor NADH, a detailed three-dimensional electron density map was generated. acs.orgnih.gov

This analysis unequivocally demonstrated that the most inhibitory stereoisomer has the (1S,3R) configuration. acs.orgsemanticscholar.orgnih.gov The next most potent inhibitor was confirmed to be the (1S,3S) isomer. acs.orgsemanticscholar.orgnih.gov The crystallographic data, obtained at resolutions of 2.1 and 1.66 Å, provided precise details on how the thiolane 1-oxide ring binds within the substrate-binding site of the enzyme. acs.orgnih.gov It also revealed that the butyl groups of the (1S,3R) and (1S,3S) isomers are accommodated differently within the enzyme's active site due to the flexibility of amino acid side chains. acs.orgdntb.gov.ua

Table 2: Crystallographic Data for this compound Complexes

| Parameter | (1S,3S)-BTO Complex |

|---|---|

| PDB ID | 3BTO nih.gov |

| Resolution (Å) | 1.66 nih.gov |

| R-Value Work | 0.185 nih.gov |

| R-Value Free | 0.223 nih.gov |

Data for the ternary complex of Horse Liver Alcohol Dehydrogenase, NADH, and (1S,3S)-3-butylthiolane 1-oxide.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used for the chiral analysis and determination of the absolute configuration of molecules in solution. acs.orgjasco-global.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. acs.orgacs.org ECD, the counterpart to UV-Vis absorption spectroscopy, measures the differential absorption of circularly polarized UV light. encyclopedia.pub

The absolute configuration of a chiral molecule can often be determined by comparing experimentally measured VCD and ECD spectra with spectra predicted by quantum chemical calculations for a specific enantiomer. nih.govresearchgate.net While the initial characterization of this compound stereoisomers involved CD spectroscopy to identify enantiomeric pairs, a detailed analysis using modern VCD and ECD techniques for the explicit purpose of absolute configuration determination of this specific compound is not extensively covered in the primary literature reviewed. acs.org For many chiral sulfoxides, however, these methods serve as a reliable and non-empirical approach to stereochemical assignment. researchgate.netacs.orgnih.gov

High-Resolution X-ray Crystallography for Stereochemical Elucidation

Stereoselective Chemical Transformations Involving this compound

The study of this compound in the context of stereoselective chemical processes is predominantly centered on its interaction with enzymes, rather than its use as a chiral auxiliary or reactant in classical asymmetric synthesis. Research has focused on how the distinct stereoisomers of this compound are recognized by and interact with biological macromolecules, thereby influencing a biochemical transformation. The most well-documented example of this is the stereoselective inhibition of liver alcohol dehydrogenase (LADH).

Thiolane 1-oxides, including this compound (BTO), are recognized as potent uncompetitive inhibitors of alcohol dehydrogenase. acs.org They function as analogues of carbonyl substrates that bind to the enzyme-NADH complex. acs.org The compound possesses two chiral centers, one at the C3 carbon of the thiolane ring and the other at the sulfur atom, leading to the existence of four distinct stereoisomers. The separation and identification of these isomers have been crucial for understanding their stereoselective interactions.

In a key study, the four stereoisomers of BTO were successfully separated using chiral phase chromatography. acs.org Subsequent analysis using X-ray crystallography of the ternary enzyme-NADH-inhibitor complexes revealed the absolute configurations of the most effective inhibitors. acs.orgrcsb.org This research demonstrated that the enzyme exhibits significant stereoselectivity, binding preferentially to specific isomers.

The most potent inhibitory stereoisomer was identified as (1S,3R)-3-butylthiolane 1-oxide, with the next most effective being the (1S,3S) isomer. acs.orgrcsb.org This highlights a clear stereochemical preference in the biochemical transformation—in this case, the inhibition of the enzyme's catalytic activity. The enzyme's active site accommodates the butyl groups of these two isomers differently, a feat made possible by the flexibility of its amino acid side chains, which can adopt alternative rotameric conformations to fit the specific shape of the isomer. acs.orgrcsb.org

While the thiolane 1-oxide rings of the different isomers bind in the same location within the substrate-binding site, the specific geometry of the resulting complexes is distinct. acs.orgrcsb.org This differential binding, driven by the unique three-dimensional structure of each stereoisomer, directly translates to a difference in inhibitory power. The interaction represents a stereoselective biochemical event where the chirality of this compound dictates the outcome of its interaction with the enzyme, effectively controlling the enzymatic transformation of alcohols.

The research findings on the stereoselective inhibition of horse liver alcohol dehydrogenase by the stereoisomers of this compound are summarized in the table below.

Table 1: Stereoselective Inhibition of Horse Liver Alcohol Dehydrogenase by this compound Isomers

| Stereoisomer Absolute Configuration | Inhibition Constant (Kii) | Potency Rank |

|---|---|---|

| (1S,3R) | 0.31 µM acs.orgrcsb.org | 1 (Most Inhibitory) |

| (1S,3S) | 0.73 µM acs.orgrcsb.org | 2 (Next Best Inhibitor) |

| (1R,3S) or (1S,3R) | Most inhibitory pair identified by NMR with chiral shift reagents before X-ray crystallography confirmed (1S,3R) as the single most potent isomer. acs.org | - |

Chemical Reactivity and Mechanistic Investigations of 3 Butylthiolane 1 Oxide

Oxidation Reactions of the Sulfoxide (B87167) Moiety

The synthesis of 3-butylthiolane (B8702749) 1-oxide can be accomplished through the controlled oxidation of its sulfide (B99878) precursor, 3-butylthiolane. ontosight.ai This transformation typically employs oxidizing agents such as sodium periodate (B1199274) (NaIO₃) or hydrogen peroxide. ontosight.aigoogle.com

Further oxidation of the sulfoxide moiety in 3-butylthiolane 1-oxide leads to the formation of the corresponding sulfone, 3-butylthiolane 1,1-dioxide. smolecule.com This reaction elevates the oxidation state of the sulfur atom from +2 in the sulfoxide to +4 in the sulfone. This conversion is a characteristic reaction of sulfoxides and represents a significant alteration of the compound's electronic and physical properties.

Table 1: Oxidation States of Sulfur in the 3-Butylthiolane System

| Compound Name | Functional Group | Sulfur Oxidation State |

|---|---|---|

| 3-Butylthiolane | Sulfide (Thioether) | 0 |

| This compound | Sulfoxide | +2 |

Reduction Reactions and Pathways of this compound

The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organic chemistry. researchgate.net While specific studies detailing the reduction of this compound are not extensively documented in the available literature, the general reactivity of sulfoxides suggests that it can be reduced back to 3-butylthiolane. This process would involve the removal of the oxygen atom from the sulfoxide group, lowering the oxidation state of the sulfur atom. Various reducing agents are known to effect this type of transformation.

Detailed Analysis of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dominated by the polar sulfoxide group. The sulfur atom is electron-deficient and thus electrophilic, while the oxygen atom is electron-rich and nucleophilic. This dual character dictates its interactions with other reagents.

As an analog of carbonyl compounds, this compound is known to interact with the enzyme-NADH complex, indicating its susceptibility to nucleophilic interactions at the sulfur center, mimicking the carbonyl carbon. semanticscholar.orgnih.gov Furthermore, the thiolane ring itself can be a target for nucleophiles, which could potentially lead to the opening of the five-membered ring structure. smolecule.com

Table 2: Predicted Reactivity Profile of this compound

| Reactive Center | Type of Reactivity | Potential Reactants | Predicted Outcome |

|---|---|---|---|

| Sulfur Atom | Electrophilic | Nucleophiles | Addition to sulfur |

| Oxygen Atom | Nucleophilic | Electrophiles, Protic Acids | Coordination/Protonation |

Thermal and Photochemical Transformations of this compound

The study of thermal and photochemical transformations provides insight into the stability and alternative reaction pathways of a molecule. scielo.org.mxmdpi.com However, specific research detailing the behavior of this compound under thermal or photochemical conditions is not prominently featured in the reviewed scientific literature. General principles of sulfoxide chemistry suggest that thermal elimination reactions (the Cope elimination) are possible if a beta-proton is present, but specific data for this substrate is unavailable.

Elucidation of Reaction Pathways and Kinetic Studies

Significant mechanistic investigation of this compound has focused on its role as a potent inhibitor of alcohol dehydrogenase (ADH), particularly horse liver alcohol dehydrogenase (HLADH). nih.govnih.gov It acts as an uncompetitive inhibitor with respect to alcohol, binding preferentially to the enzyme-NADH complex. nih.govacs.org

The inhibition is stereoselective, with different stereoisomers exhibiting distinct inhibitory potencies. X-ray crystallography studies have been instrumental in elucidating the binding mode of these isomers. nih.gov

Table 3: Kinetic Inhibition Constants (Kii) of this compound Stereoisomers with HLADH

| Stereoisomer | Inhibition Constant (Kii) |

|---|---|

| (1S,3R) | 0.31 µM nih.govacs.org |

Crystallographic data of the ADH-NADH-inhibitor complex reveals that the thiolane 1-oxide ring binds in the substrate-binding site. nih.gov The distance between the sulfoxide oxygen and the catalytic zinc atom is approximately 2.10 to 2.15 Å. nih.gov The distance from the carbon atom of the nicotinamide (B372718) ring of NADH (C4N) to the sulfur atom of the inhibitor is about 3.57 Å. nih.gov This geometry positions the inhibitor appropriately within the active site, consistent with its function as a carbonyl analog. nih.gov

Interestingly, despite being a potent inhibitor, the geometry of the bound complex suggests that the sulfoxides are not transition-state analogs. nih.govacs.org The enzyme demonstrates remarkable flexibility, with amino acid side chains adopting different conformations to accommodate the butyl groups of the various isomers. nih.gov This adaptability highlights the dynamic nature of enzyme-ligand interactions.

Theoretical and Computational Chemistry Studies of 3 Butylthiolane 1 Oxide

Conformational Analysis and Mapping of Energy Landscapes

The conformational flexibility of the five-membered thiolane ring and the rotational freedom of the butyl group in 3-butylthiolane (B8702749) 1-oxide give rise to a complex potential energy surface. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The thiolane 1-oxide ring is not planar and can adopt various puckered conformations to relieve ring strain. The two primary conformations are the envelope (C_s symmetry) , where one atom is out of the plane of the other four, and the twist (C_2 symmetry) , where two atoms are displaced on opposite sides of the plane defined by the other three. For thiolane 1-oxide, molecular mechanics calculations have predicted a novel envelope conformation of the five-membered ring. rsc.org The position of the oxygen atom (axial or equatorial) relative to the ring further diversifies the conformational landscape.

Computational methods are employed to map the energy landscape of these conformers. nih.govvast.vnresearchgate.net This is typically achieved by systematically varying the dihedral angles of the ring and the butyl group and calculating the corresponding single-point energies. The results of these calculations allow for the construction of a potential energy surface, which reveals the low-energy conformers and the transition states connecting them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 1: Predicted Conformational Properties of Thiolane 1-Oxide

| Property | Finding | Source |

| Ring Conformation | Predicted to be a novel envelope conformation. | rsc.org |

| Oxygen Position | Can exist in both axial and equatorial positions, with the equilibrium being solvent-dependent. | rsc.org |

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are indispensable for elucidating the electronic structure and intrinsic properties of 3-butylthiolane 1-oxide. researchgate.net These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and related properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy. For sulfoxides, various DFT functionals, such as B3LYP and M06-2X, are commonly employed with different basis sets (e.g., 6-31G*, cc-pVTZ) to optimize the geometry and calculate electronic properties. researchgate.net

DFT calculations can provide valuable data for this compound, including:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformer.

Atomic charges: Distribution of electron density across the molecule, which helps in understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability. ljast.ly

Electrostatic Potential (ESP) Map: Visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating sites for electrophilic and nucleophilic attack.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are highly accurate but computationally expensive. researchgate.netnih.govnist.govresearchgate.netru.nl They are often used for small molecules or to benchmark the results of less expensive methods like DFT. For sulfoxides, ab initio calculations can provide very accurate geometries and energies. researchgate.net

Semi-empirical methods , such as AM1 and PM3, are less computationally demanding than DFT and ab initio methods because they use parameters derived from experimental data. researchgate.netresearchgate.netjchemrev.comscielo.br While less accurate, they are useful for preliminary conformational searches and for studying large molecular systems. jchemrev.comacs.org

Table 2: Common Quantum Chemical Methods for Sulfoxide (B87167) Analysis

| Method | Description | Typical Application |

| DFT (e.g., B3LYP) | Balances accuracy and computational cost. | Geometry optimization, electronic properties. |

| Ab initio (e.g., MP2, CCSD(T)) | High accuracy, high computational cost. | Benchmarking, accurate energy calculations. nih.govnist.gov |

| Semi-empirical (e.g., AM1, PM3) | Lower accuracy, low computational cost. | Preliminary conformational analysis, large systems. researchgate.netjchemrev.com |

Applications of Density Functional Theory (DFT)

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

A key reaction for chiral sulfoxides is racemization , which is the interconversion between enantiomers. uab.cat For sulfoxides, this typically occurs through pyramidal inversion at the sulfur atom via a planar transition state. uab.cat The energy barrier for this inversion is generally high for thermal racemization (often requiring temperatures above 200°C), but it can be lowered by photochemical or catalytic methods. oup.comacs.orgresearchgate.net Computational methods can calculate the energy of the transition state and thus the activation energy for racemization.

Another important reaction is the oxidation of the sulfoxide to the corresponding sulfone. The mechanism of this reaction can be studied computationally by modeling the interaction of this compound with an oxidizing agent and locating the transition state for the oxygen transfer.

For any proposed reaction mechanism, computational chemists perform a transition state search to locate the saddle point on the potential energy surface that connects the reactants and products. Once a transition state is found, its structure provides insights into the geometry of the activated complex. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the located transition state indeed connects the desired reactants and products. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms in the system. nih.govscispace.combiorxiv.org This allows for the study of the time-dependent behavior of this compound and its interactions with its environment, such as a solvent or a protein. nih.govresearchgate.netresearchgate.net

In an MD simulation, the forces between atoms are calculated using a force field , which is a set of empirical potential energy functions. The simulation generates a trajectory of atomic positions and velocities over time, from which various properties can be calculated.

For this compound, MD simulations can be used to:

Study solvation: Investigate how the molecule interacts with solvent molecules, such as water or organic solvents. This includes analyzing the radial distribution functions to understand the local solvent structure around the solute and calculating the solvation free energy.

Analyze conformational dynamics: Observe the transitions between different conformers of the molecule in solution and understand how the solvent influences the conformational equilibrium.

Simulate protein-ligand interactions: Model the binding of this compound to a protein, such as alcohol dehydrogenase, for which it is a known inhibitor. uzh.chwhiterose.ac.ukresearchgate.netnih.gov These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding and can be used to calculate the binding free energy. acs.org

Computational Approaches to Chiral Recognition Phenomena

As this compound is a chiral molecule, understanding the principles of its chiral recognition is of great importance, particularly for its separation into enantiomers and for its stereospecific interactions with biological systems. mdpi-res.comacs.org Computational methods are instrumental in elucidating the mechanisms of chiral recognition at the molecular level. nih.gov

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a receptor. rjraap.comnih.govrsc.orgbenthamdirect.comasianpubs.org In the context of chiral recognition, docking can be used to model the interaction of the R- and S-enantiomers of this compound with a chiral selector, such as a chiral stationary phase used in chromatography or the active site of an enzyme. By comparing the docking scores and the predicted binding poses of the two enantiomers, one can gain insights into the basis of the enantioselectivity.

Binding free energy calculations provide a more quantitative measure of the strength of the interaction between a ligand and a receptor. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the difference in binding free energy (ΔΔG) between the two enantiomers. A larger ΔΔG value indicates a higher degree of chiral discrimination. These calculations often reveal that subtle differences in hydrogen bonding, van der Waals interactions, or electrostatic interactions are responsible for the differential binding of enantiomers. nih.gov

Applications in Catalysis and Enzyme Systems Involving 3 Butylthiolane 1 Oxide

Enzyme Inhibition Mechanisms and Kinetic Characterization

3-Butylthiolane (B8702749) 1-oxide is recognized as a potent inhibitor of certain enzymes, with a mechanism that is highly dependent on its stereochemistry and the specific architecture of the enzyme's active site. It typically functions as a reversible inhibitor, binding non-covalently to the enzyme. wikipedia.orgsmolecule.com

Studies on Interaction with Alcohol Dehydrogenases

Research has extensively focused on the interaction between 3-butylthiolane 1-oxide and alcohol dehydrogenases (ADHs), particularly horse liver alcohol dehydrogenase (HLADH). senecalearning.comacs.org Thiolane 1-oxides are analogs of carbonyl substrates and act as potent uncompetitive inhibitors with respect to the alcohol substrate. wikipedia.orglasphub.com This means the inhibitor binds effectively to the enzyme-substrate (specifically, the enzyme-NADH) complex, rather than the free enzyme. wikipedia.orgsenecalearning.com

The inhibition mechanism involves the binding of the sulfoxide (B87167) to the enzyme-NADH complex, which prevents the catalytic reaction from proceeding. senecalearning.com Studies with various human ADH isoenzymes (α, β1, γ2, π, and σ) have shown that the inhibitory effect is selective. The human γ2 enzyme and horse liver ADH are strongly inhibited by 3-butyl derivatives of thiolane 1-oxide. senecalearning.com This interaction is a key example of uncompetitive inhibition, where the inhibitor stabilizes the enzyme-substrate complex, thereby reducing the maximum velocity (Vmax) of the reaction. wikipedia.orgresearchgate.net

Elucidation of Structure-Activity Relationships in Enzyme Binding

The inhibitory potency of this compound is intrinsically linked to its molecular structure and stereochemistry. The compound has four stereoisomers, and their interaction with ADHs varies significantly.

X-ray crystallography studies of horse liver alcohol dehydrogenase (HLADH) complexed with NADH and different stereoisomers of this compound have provided detailed insights into these relationships. wikipedia.orglasphub.com The most potent inhibitory stereoisomer was identified as (1S,3R)-3-butylthiolane 1-oxide, with the next most effective being the (1S,3S) isomer. wikipedia.orglasphub.com In general, for HLADH, the S-isomers at the sulfur atom bind more tightly than the R-isomers. senecalearning.com

The specific amino acid residues within the enzyme's active site are crucial for binding affinity. For instance, in many ADHs, a key interaction was initially proposed to be a cation-pi interaction between the sulfoxide and the phenyl ring of Phenylalanine-93 (Phe-93). senecalearning.com However, further studies with mutated enzymes where Phe-93 was replaced with Alanine or Tryptophan showed similar affinities, suggesting that this specific interaction contributes minimally or is offset by other changes. senecalearning.com A more critical factor appears to be the presence of a threonine residue at position 48 (Thr-48) in several human ADH isoenzymes, which causes steric hindrance and lowers the affinity for thiolane 1-oxides. senecalearning.com

The following table summarizes the kinetic data for the inhibition of horse liver ADH by the stereoisomers of this compound.

Table 1: Inhibition Constants (Kii) of this compound Stereoisomers with Horse Liver Alcohol Dehydrogenase

| Stereoisomer | Inhibition Constant (Kii) in µM |

|---|---|

| (1S,3R) | 0.31 |

| (1S,3S) | 0.73 |

Data sourced from X-ray crystallography studies of ternary enzyme complexes. wikipedia.orglasphub.com

Investigation of Enzyme Flexibility and Ligand Accommodation

Enzymes are not rigid structures, and their flexibility is essential for accommodating ligands. Studies on HLADH have revealed significant conformational adaptability upon binding the different stereoisomers of this compound. wikipedia.orglasphub.comua.es

While the thiolane 1-oxide ring of the different isomers binds in the same general location within the substrate-binding site, the enzyme accommodates the differently oriented butyl groups through induced-fit mechanisms. wikipedia.orglasphub.com This accommodation is achieved by the movement of flexible amino acid side chains, which adopt alternative rotameric conformations to fit the specific shape of the ligand. wikipedia.orglasphub.com Such flexibility is a critical aspect of protein-ligand interactions and highlights that enzyme active sites are dynamic environments. ua.esmdpi.com This dynamic adjustment allows the enzyme to bind structurally similar but stereochemically distinct molecules with varying affinities.

This compound as a Ligand in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

While this compound is a well-characterized chiral sulfoxide, its primary application in published research has been in the field of enzyme inhibition. Its use as a ligand in metal-catalyzed reactions is not widely documented. However, the principles of chiral sulfoxide ligand design and their success in asymmetric catalysis provide a framework for understanding the potential applications of compounds like this compound in this domain.

Principles of Chiral Sulfoxide Ligand Design

Chiral sulfoxides are a valuable class of ligands in asymmetric catalysis, a field that uses chiral catalysts to produce enantiomerically enriched products. wikipedia.orgbeilstein-journals.org The design of these ligands leverages several key features of the sulfoxide group:

Chirality: The sulfur atom in a sulfoxide is a stereogenic center, making the ligand chiral. This chirality can be transferred to the product of a catalytic reaction, inducing enantioselectivity. nih.gov

Coordinating Ability: The oxygen atom of the sulfoxide group is a hard donor, while the sulfur atom is a soft donor. This allows sulfoxides to coordinate with a variety of transition metals. nih.gov Often, the sulfoxide is incorporated into a larger molecule that contains a second, softer coordinating atom (like phosphorus or an olefin), creating a bidentate ligand that can form a stable chelate complex with a metal center. savemyexams.com

Tunability: The steric and electronic properties of the sulfoxide ligand can be fine-tuned by changing the substituents on the sulfur atom. This allows for the optimization of the ligand for a specific catalytic transformation to achieve high activity and enantioselectivity. nih.gov

Ligands are often classified as homogeneous or heterogeneous. Homogeneous catalysts exist in the same phase as the reactants (e.g., dissolved in a solution), while heterogeneous catalysts are in a different phase (e.g., a solid catalyst in a liquid or gas reaction mixture). lasphub.commdpi.com Chiral sulfoxide ligands are typically used in homogeneous catalysis, where the fine-tuning of the ligand structure has a direct and predictable impact on the reaction outcome. mdpi.com

Asymmetric Catalysis Mediated by this compound Derivatives

For instance, novel classes of chiral sulfoxide-olefin hybrid ligands have been designed and shown to be highly effective in rhodium-catalyzed asymmetric 1,4-addition reactions, achieving up to 98% enantiomeric excess (ee). savemyexams.com Similarly, chiral sulfoxide-phosphine ligands have been developed for palladium-catalyzed asymmetric allylic alkylation reactions, yielding products with excellent enantioselectivities (up to >99% ee). These ligands combine the chiral sulfoxide moiety with another functional group to create a robust catalytic system.

The success of these related compounds underscores the potential of chiral sulfoxides in catalysis. Future research could explore the synthesis of derivatives of this compound for use as ligands, potentially leveraging its known stereochemistry and interactions to design new catalysts for asymmetric synthesis.

Role in Biocatalytic Processes and Biotransformations

The primary role of this compound in biocatalytic processes and biotransformations is centered on its function as a potent and specific inhibitor of alcohol dehydrogenases (ADHs). This compound has been extensively utilized as a tool to study the structure, function, and kinetics of this class of enzymes, which are pivotal in various metabolic and synthetic pathways. Its interaction with ADH provides a clear example of how a small molecule can modulate the activity of a biocatalyst.

As a substrate analog for alcohol dehydrogenase, this compound functions as an uncompetitive inhibitor. smolecule.com This means it does not compete directly with the substrate for the enzyme's active site but instead binds to the enzyme-NADH complex. researchgate.net This binding affects the catalytic activity of the enzyme. smolecule.com The formation of this ternary complex—enzyme, coenzyme (NADH), and the inhibitor—is a key aspect of its mechanism.

The inhibitory potency of 3-substituted thiolane 1-oxides, including the 3-butyl derivative, is influenced by the length of the alkyl substituent. researchgate.net An increase in the length of this side chain leads to a stronger binding within the hydrophobic substrate-binding pocket of alcohol dehydrogenases, thereby enhancing its inhibitory effect. researchgate.net

Stereochemistry plays a crucial role in the interaction between this compound and alcohol dehydrogenases. The compound has four stereoisomers, and their inhibitory capabilities differ significantly. X-ray crystallography studies have demonstrated that the (1S,3R) stereoisomer is the most potent inhibitor, followed by the (1S,3S) isomer. acs.org Horse liver alcohol dehydrogenase (EqADH) exhibits a preference for binding the S isomers of 3-butylthiolane 1-oxides. researchgate.net This stereoselectivity highlights the precise three-dimensional arrangement required for effective binding within the enzyme's active site.

Structural studies have provided detailed insights into how different isomers of this compound are accommodated within the enzyme's substrate-binding site. While the thiolane 1-oxide rings of the various isomers bind in the same general position, the butyl groups are oriented differently due to the flexibility of amino acid side chains that can adopt alternative conformations. acs.org This adaptability of the enzyme's active site allows it to interact with different stereoisomers, albeit with varying affinities.

The specificity of this compound for different types of alcohol dehydrogenases has also been explored. The human gamma-2 (γ2) ADH, horse liver ADH (EqADH), and a mutated form of EqADH (where Phe-93 is replaced with Trp) are all strongly and selectively inhibited by the 3-butyl derivative of thiolane 1-oxide. researchgate.net

In a broader context, this compound has been employed as an ADH inhibitor to investigate the in-vivo activation of certain compounds. For example, it was used to demonstrate the role of ADH in the metabolic activation of N-nitrosodiethanolamine, a process that can lead to DNA damage. By inhibiting ADH with 3-butylthiolane-1-oxide, a significant reduction in the DNA-damaging potential of this compound was observed.

The table below summarizes the key research findings on the interaction of this compound with alcohol dehydrogenase.

| Aspect of Interaction | Key Research Finding | References |

| Mechanism of Action | Acts as an uncompetitive inhibitor, binding to the enzyme-NADH complex. | smolecule.comresearchgate.net |

| Stereospecificity | The (1S,3R) isomer is the most potent inhibitor of horse liver ADH. The enzyme generally prefers the S isomers. | researchgate.netacs.org |

| Structural Basis | The flexible amino acid side chains in the active site accommodate the butyl groups of different isomers in various conformations. | acs.org |

| Structure-Activity | Longer alkyl substituents on the thiolane 1-oxide ring increase inhibitory potency due to enhanced binding in the hydrophobic pocket. | researchgate.net |

| Enzyme Specificity | Strongly inhibits human γ2 ADH and horse liver ADH. | researchgate.net |

Advanced Analytical Characterization Techniques for 3 Butylthiolane 1 Oxide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 3-butylthiolane (B8702749) 1-oxide's stereoisomers. The complexity arising from the two chiral centers, at the sulfur atom (S1) and the C3 position of the thiolane ring, requires advanced NMR techniques for definitive assignment.

The assignment of proton chemical shifts in the four stereoisomers of 3-butylthiolane 1-oxide is a non-trivial task due to the subtle differences in the chemical environments of the protons. To overcome this challenge, two-dimensional (2D) NMR techniques are employed. acs.orgnih.govrcsb.org Specifically, Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) have been instrumental. researchgate.netgusc.lvresearchgate.net

COSY spectra are used to establish proton-proton coupling networks within the molecule, allowing for the identification of adjacent protons. acs.orgnih.govresearchgate.net For instance, the connectivity between the protons on the thiolane ring and the butyl side chain can be traced. The HMQC technique is then used to correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of the carbon skeleton. acs.orgnih.govresearchgate.net These 2D NMR experiments, in conjunction with one-dimensional decoupling experiments to determine coupling constants, provide a comprehensive picture of the molecular structure of each diastereomer. acs.orgnih.govrcsb.org

Table 1: Application of 2D NMR in this compound Analysis

| NMR Technique | Application | Reference |

|---|---|---|

| COSY (Correlation Spectroscopy) | Assignment of ¹H-¹H coupling and identification of neighboring protons. | acs.orgnih.govresearchgate.net |

| HMQC (Heteronuclear Multiple Quantum Coherence) | Correlation of ¹H and ¹³C signals for carbon skeleton assignment. | acs.orgnih.govresearchgate.net |

While 2D NMR can distinguish between diastereomers, the differentiation of enantiomers requires a chiral environment. In the research of this compound, chiral shift reagents are utilized in NMR spectroscopy to assess enantiomeric purity and to aid in the assignment of absolute configuration. acs.orgnih.govacs.org The addition of a chiral lanthanide shift reagent, such as Europium tris[3-[(heptafluoropropyl)hydroxymethylene]-(+)-camphorate] (Eu(hfc)3), induces diastereomeric interactions with the enantiomers of this compound. acs.orgnih.govresearchgate.net These interactions lead to differential shifts in the proton resonances of the enantiomers, allowing for their distinction and quantification.

Another chiral agent used in these studies is (R)-(-)-N-(3,5-dinitrobenzoyl)-α-methylbenzylamine. acs.orgnih.govrcsb.org The use of these reagents was crucial in determining that the most biologically active isomers were either the (1S,3R) or the (1R,3S) configuration before final confirmation by X-ray crystallography. acs.orgnih.gov

Application of 2D NMR Techniques for Complex Structural Assignment

Mass Spectrometry for Structural Elucidation and High-Precision Purity Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental formula (C8H16OS) by providing a highly accurate mass measurement. adap.cloud This technique is essential for verifying the identity of the synthesized compound and for assessing its purity with high precision. While detailed fragmentation studies for this compound are not extensively reported in the primary literature, mass spectrometry would be a standard method for identifying the presence of impurities and degradation products. Techniques like Matrix Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) are generally applicable for the analysis of small molecules like this compound. epo.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H16OS | adap.cloud |

| Exact Mass | 160.0922 Da | adap.cloud |

Advanced Chromatographic Techniques for Separation and Purification

The presence of four stereoisomers of this compound necessitates the use of advanced chromatographic techniques for both analytical determination of enantiomeric excess and for the preparative isolation of pure stereoisomers for further study. acs.orgnih.govrcsb.org

Chiral phase chromatography is the key technique for the separation of the four stereoisomers of this compound. acs.orgnih.govresearchgate.net This method utilizes a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. Studies have shown that a Chiralcel OB-H column is effective for this purpose. acs.org This separation allows for the identification of the enantiomeric pairs. acs.orgnih.gov It has been observed that the (1S)-enantiomers of this compound elute earlier than their corresponding (1R)-enantiomers on this type of column. acs.org

Following analytical separation, preparative chromatography is employed to isolate each of the four stereoisomers in sufficient quantities for further characterization and biological testing. acs.orgnih.gov By scaling up the chiral chromatography method, pure samples of each stereoisomer can be obtained. This isolation was a critical step that enabled the individual characterization of each stereoisomer by NMR and X-ray crystallography, ultimately leading to the determination of their absolute configurations and their differential biological activities. acs.orgnih.govrcsb.org

Chiral Chromatography for Enantiomeric Excess Determination and Separation

Crystallographic Methods for Solid-State Structure Analysis

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through crystallographic methods, with single-crystal X-ray diffraction being the most powerful technique. For this compound, these methods have been pivotal in determining the absolute configuration of its stereoisomers and understanding their interaction in a biological context.

Research into the solid-state structure of this compound has primarily focused on its complex with horse liver alcohol dehydrogenase (HLADH) and the coenzyme NADH. pdbj.org X-ray crystallography performed on ternary complexes of the enzyme, coenzyme, and different stereoisomers of the inhibitor has provided high-resolution insights into the binding and stereoselectivity of the interaction. pdbj.orgacs.org

The four stereoisomers of this compound (BTO) were first separated, and their enantiomeric pairs were identified using techniques such as circular dichroism (CD) and 1H-NMR spectroscopy. uhu-ciqso.es Following this, X-ray crystallography was employed to determine the precise three-dimensional structure of the most potent inhibitors when bound to the enzyme. uhu-ciqso.es

The crystallographic studies were conducted at resolutions as high as 1.66 Å, allowing for a detailed and accurate depiction of the molecular geometry and intermolecular interactions within the crystal lattice. pdbj.orgacs.org These analyses revealed that the thiolane 1-oxide ring of the different isomers binds in the same position within the substrate-binding site of the enzyme. uhu-ciqso.es However, a significant finding was that the butyl groups of the (1S,3R) and (1S,3S) isomers were accommodated differently, which is attributed to the flexibility of amino acid side chains in the enzyme's active site that adopt alternative rotameric conformations. pdbj.orguhu-ciqso.es

The crystallographic data demonstrated that the most inhibitory stereoisomer has the absolute configuration of 1S,3R, followed by the 1S,3S isomer. pdbj.orgacs.org The detailed structural information obtained from these X-ray diffraction studies is crucial for understanding the structure-activity relationship and for the rational design of more potent enzyme inhibitors. The coordinates and structure factors from these crystallographic experiments have been deposited in the Protein Data Bank (PDB) for public access. acs.org

Below are data tables summarizing the experimental details of the crystallographic analysis and the specific stereoisomers of this compound that were studied.

Table 1: Crystallographic Data for this compound-Enzyme Complex

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 1.66 Å |

| R-Value Work | 0.185 |

| R-Value Free | 0.223 |

This data corresponds to the ternary complex of Horse Liver Alcohol Dehydrogenase, NADH, and (1S,3S)-3-Butylthiolane 1-oxide. pdbj.org

Table 2: Studied Stereoisomers of this compound by X-ray Crystallography

| Stereoisomer | Absolute Configuration | Inhibitory Potency (Kii) |

|---|---|---|

| Isomer 1 | 1S,3R | 0.31 µM |

The crystallographic analysis confirmed the absolute configurations of the most potent inhibitors. pdbj.orgacs.orguhu-ciqso.es

Environmental Transformation and Degradation Pathways of 3 Butylthiolane 1 Oxide

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as sunlight (photochemical degradation), water (hydrolysis), and oxidation.

Photochemical Degradation Processes and Kinetics

Photochemical degradation, initiated by the absorption of light, can lead to various reactions in organic molecules. For sulfoxides, these can include stereomutation, deoxygenation to the corresponding sulfide (B99878), and cleavage of the carbon-sulfur bond. bgsu.edunih.gov

While direct photolysis studies on 3-Butylthiolane (B8702749) 1-oxide are not available, research on other alkyl aryl sulfoxides indicates that photoracemization can occur rapidly in the presence of a photosensitizer. nih.gov This process involves the conversion of one enantiomer into a mixture of both, suggesting a potential for light-induced structural changes. The deoxygenation of sulfoxides to their corresponding sulfides under visible light has also been demonstrated, a process that can be facilitated by photocatalysts. acs.orgnih.gov This suggests a potential pathway for 3-Butylthiolane 1-oxide to revert to 3-butylthiolane in the environment upon exposure to sunlight.

The kinetics of such reactions are highly dependent on environmental conditions, including light intensity, the presence of photosensitizers, and the chemical matrix. For instance, the photoracemization of some alkyl aryl sulfoxides can have a half-life ranging from seconds to minutes under specific laboratory conditions. nih.gov

Table 1: Potential Photochemical Degradation Reactions of this compound (Inferred from Analogous Compounds)

| Degradation Process | Potential Reactants | Potential Products | Reference |

| Photochemical Deoxygenation | This compound, Light, Photosensitizer | 3-Butylthiolane | acs.orgnih.gov |

| Photoracemization | Chiral this compound, Light, Photosensitizer | Racemic this compound | nih.gov |

| α-Cleavage | This compound, Light | Radical intermediates | bgsu.edu |

Hydrolytic Stability and Identification of Degradation Pathways

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of a compound to hydrolysis is a key factor in its environmental persistence in aqueous systems.

Specific data on the hydrolytic stability of this compound is not present in the reviewed literature. However, studies on other organic compounds containing sulfoxide (B87167) groups or ester functionalities provide some insight. For example, the hydrolysis of some esters is influenced by neighboring groups that can assist in the reaction. rsc.org The hydrolysis rate of sulfoxides is generally slow in neutral aqueous solutions but can be influenced by pH. For instance, the hydrolysis of aldicarb (B1662136) sulfoxide is more sensitive to hydroxide (B78521) ion concentration than aldicarb itself. capes.gov.br Given that this compound lacks readily hydrolyzable groups like esters, it is likely to be relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9). Significant degradation via hydrolysis would likely only occur under more extreme pH conditions not commonly found in the environment.

Oxidative Degradation in Diverse Environmental Matrices

Oxidative degradation involves the reaction of a compound with oxidizing agents present in the environment, such as hydroxyl radicals in the atmosphere or manganese oxides in soils. acs.orgjchemrev.com

The sulfoxide group in this compound is susceptible to further oxidation to a sulfone. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established reaction pathway. dicp.ac.cnwikipedia.orgnih.govresearchgate.net This oxidation can be carried out by various oxidants, including hydrogen peroxide. nih.gov In the environment, reactive oxygen species can lead to the oxidation of methionine to methionine sulfoxide and further to methionine sulfone, indicating that such transformations occur biologically and potentially abiotically. lrmh.fr Therefore, a likely abiotic degradation pathway for this compound in the presence of strong environmental oxidants is its conversion to 3-butylthiolane 1,1-dioxide.

The kinetics of such oxidative processes would depend on the concentration and type of oxidant, temperature, and the matrix (e.g., water, soil). For example, the oxidation of thiophene (B33073) derivatives to their corresponding sulfones can be achieved with high conversion rates under specific catalytic conditions. dicp.ac.cn

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms. This is a major pathway for the environmental transformation of many organic pollutants.

Microbial Degradation and Biotransformation Studies

There is a lack of studies specifically investigating the microbial degradation of this compound. However, the microbial metabolism of related sulfur compounds, such as thiophenes and dimethyl sulfoxide (DMSO), has been studied.

Microorganisms can utilize organosulfur compounds as a source of sulfur, a process that involves the cleavage of carbon-sulfur bonds. pnas.org Bacteria have been shown to metabolize dibenzothiophene, a more complex sulfur heterocycle, often through oxidation of the sulfur atom to a sulfoxide and then a sulfone, followed by cleavage of a C-S bond. acs.org Similarly, some bacteria can grow on dimethylsulfone (DMSO2) by cleaving the C-S bond. pnas.org The co-metabolic transformation of benzothiophenes by certain bacteria leads to the formation of the corresponding sulfoxides and sulfones. nih.gov

These findings suggest that microorganisms capable of degrading sulfur-containing compounds could potentially transform this compound. A plausible pathway would involve the oxidation of the sulfoxide to the sulfone (3-butylthiolane 1,1-dioxide), followed by enzymatic attack to cleave the C-S bond and break open the thiolane ring. The resulting aliphatic chain could then be further metabolized.

Table 2: Potential Biotic Degradation Reactions of this compound (Inferred from Analogous Compounds)

| Degradation Process | Potential Organisms | Potential Products | Reference |

| S-Oxidation | Sulfur-oxidizing bacteria | 3-Butylthiolane 1,1-dioxide | acs.orgnih.gov |

| C-S Bond Cleavage | Various bacteria | Ring-opened aliphatic compounds | pnas.org |

| Reduction to Sulfide | Sulfoxide-reducing bacteria | 3-Butylthiolane | wikipedia.org |

Enzymatic Degradation Pathways in Environmental Contexts

The degradation of sulfoxides in biological systems is often mediated by specific enzymes. Two main types of enzymatic reactions are relevant to the potential fate of this compound: reduction and C-S bond cleavage.

Sulfoxide reductases are enzymes that catalyze the reduction of sulfoxides back to their corresponding sulfides. wikipedia.org This suggests that enzymatic reduction of this compound to 3-butylthiolane is a possible biotic transformation pathway.

Enzymes that catalyze the cleavage of C-S bonds are also crucial for the degradation of organosulfur compounds. osti.govacs.org For instance, dimethylsulfone monooxygenase is involved in the C-S bond cleavage of dimethylsulfone. pnas.org PLP-dependent C-S lyases are another class of enzymes that can break C-S bonds in sulfoxides. osti.gov While these enzymes have been studied in the context of specific biosynthetic pathways, their promiscuity could allow them to act on environmental contaminants with similar structural motifs.

The interaction of this compound with alcohol dehydrogenases has been studied, where it acts as an inhibitor. bgsu.edunih.govnih.govrsc.orgpnas.orgosti.govacs.orgacs.orgnih.govtandfonline.com While this interaction is not a degradation pathway, it demonstrates that the molecule can fit into the active sites of enzymes, which is a prerequisite for enzymatic transformation. The stereoselectivity observed in these interactions, where different stereoisomers of this compound show different inhibitory potencies, suggests that any enzymatic degradation would also likely be stereoselective. nih.govacs.org

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research of Sulfoxides

Advanced Oxidation Processes (AOPs) represent a class of promising technologies for the treatment of water and wastewater contaminated with recalcitrant organic pollutants, such as sulfoxides. researchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic compounds. mdpi.comresearchgate.net Due to their high oxidation potential, AOPs can effectively mineralize complex organic molecules into simpler, less harmful substances like carbon dioxide, water, and inorganic ions. researchgate.net

While specific research on the environmental transformation and degradation pathways of this compound is limited, extensive studies on analogous sulfoxide compounds, particularly dimethyl sulfoxide (DMSO), provide significant insights into the potential efficacy of AOPs for its remediation. researchgate.netmedcraveonline.com The principles and findings from research on DMSO and other sulfur-containing organic compounds serve as a valuable framework for understanding the prospective environmental fate of this compound when subjected to various AOPs. The primary AOPs investigated for sulfoxide degradation include Fenton and photo-Fenton systems, ozone-based oxidation, and heterogeneous photocatalysis. researchgate.net

Fenton and Photo-Fenton Systems in Sulfoxide Degradation

The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals, is a well-established AOP for wastewater treatment. bioline.org.brdrugbank.com The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or visible light, which accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of •OH production. drugbank.comrsc.org

Research on the degradation of dimethyl sulfoxide (DMSO) using Fenton and photo-Fenton processes has demonstrated their effectiveness. In a fluidized-bed Fenton process, optimal conditions achieved a 95.22% degradation of DMSO. bioline.org.bracs.org The efficiency of the Fenton process is highly dependent on the pH of the solution, with acidic conditions (around pH 3) being optimal for the reaction. bioline.org.br

The photo-Fenton process has been shown to be even more effective. For instance, studies on the treatment of diesel-contaminated wastewater demonstrated that the photo-Fenton process could achieve up to 99% mineralization, significantly outperforming UV photolysis and the standard Fenton reaction. rsc.org While direct data for this compound is not available, the success of these processes with other sulfoxides and organic pollutants suggests their potential applicability.

Table 1: Comparison of Fenton and Photo-Fenton Processes for Pollutant Degradation

| Process | Target Pollutant | Degradation/Mineralization Efficiency | Reference |

| Fluidized-Bed Fenton | Dimethyl Sulfoxide (DMSO) | 95.22% degradation | bioline.org.bracs.org |

| Photo-Fenton | Diesel Constituents | Up to 99% mineralization | rsc.org |

| UV-A Photo-Fenton | Atrazine | 50% removal | drugbank.com |

| UV-C Photo-Fenton | Atrazine | 100% removal | drugbank.com |

Ozone-Based Oxidation Methods and Mechanisms

Ozonation is another powerful AOP that can be used for the degradation of sulfoxides. Ozone (O₃) can react with organic compounds either directly as a molecule or indirectly through the formation of hydroxyl radicals upon its decomposition in water, especially at higher pH values. researchgate.netiwaponline.com The combination of ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can further enhance the generation of •OH radicals, leading to more efficient degradation. researchgate.net

Studies on the ozonation of DMSO have shown that it is an effective method for its removal from wastewater. researchgate.net The major degradation products identified in the ozonation of DMSO include methanesulfinate, methanesulfonate, formaldehyde, and formic acid. researchgate.net Combining ozonation with a biological process has been suggested as a cost-efficient treatment solution for DMSO-containing wastewater. researchgate.net Research has also shown that O₃/UV is a highly efficient process for DMSO removal, achieving 76% degradation in 30 minutes. bioline.org.br

The reaction of ozone with sulfides is a well-known process that leads to the formation of sulfoxides and, with excess ozone, further oxidation to sulfones. thieme-connect.de This fundamental reactivity underscores the potential for ozone-based AOPs to effectively degrade this compound, likely proceeding through further oxidation of the sulfoxide group and eventual ring cleavage.

Heterogeneous Photocatalysis for Enhanced Degradation

Heterogeneous photocatalysis is an AOP that employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs. henu.edu.cn These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which in turn degrade organic pollutants. henu.edu.cn

The photocatalytic oxidation of various sulfur-containing organic compounds, such as thiophene and its derivatives, has been successfully demonstrated. henu.edu.cn For instance, TiO₂ co-loaded with platinum (Pt) and ruthenium dioxide (RuO₂) showed high activity in the photocatalytic oxidation of thiophene. henu.edu.cn The degradation of sulfur-containing compounds often leads to the formation of sulfate (B86663) ions as the final product. iwaponline.com

While specific studies on the photocatalytic degradation of this compound are not available, research on other sulfur heterocycles suggests that this method holds promise. researchgate.net The efficiency of the process can be influenced by factors such as the type of photocatalyst, the wavelength of light, and the presence of co-catalysts. henu.edu.cn The synthesis of sulfur-doped carbon nitride polymers has also been explored for the photocatalytic degradation of organic pollutants, indicating a growing interest in novel materials for this application. mdpi.comacs.org

Future Research Directions and Emerging Areas for 3 Butylthiolane 1 Oxide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future research into 3-butylthiolane (B8702749) 1-oxide is likely to prioritize the development of more efficient and selective synthetic methods. Current synthesis often involves the oxidation of 3-butylthiolane. ontosight.ai A known method involves activating a malonate ester to its sodium salt, followed by several steps to yield 3-butyltetramethylene sulfoxide (B87167). google.com Another detailed synthesis yielded 3-butyltetramethylene sulfoxide with a boiling point of 95°C at 0.52 mm Hg. google.com

The focus will be on improving atom economy, reducing waste, and employing greener reagents and reaction conditions. acs.org Methodologies that offer high stereoselectivity to yield specific isomers of 3-butylthiolane 1-oxide are of particular interest, given that biological activity is often stereospecific. For instance, horse liver alcohol dehydrogenase (EqADH) has been shown to bind the S isomers of 3-butylthiolane 1-oxides more tightly than the R isomers. researchgate.netresearchgate.net The development of catalytic asymmetric synthesis routes, potentially using chiral catalysts or biocatalysts, could provide access to enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Oxidation | High enantioselectivity, reduced waste | Catalyst cost and stability |

| Biocatalytic Oxidation | High specificity, mild reaction conditions | Enzyme availability and stability |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup cost and optimization |

| Photochemical Synthesis | Novel reactivity, potential for unique isomers | Scalability and specialized equipment |

Exploration of New Catalytic Applications Beyond Biological Systems

While the interaction of this compound with biological catalysts like alcohol dehydrogenase is established, future research will likely explore its potential in non-biological catalytic systems. researchgate.netsmolecule.com The sulfoxide group is a key feature, capable of coordinating with metal centers and influencing the stereochemical outcome of reactions. This suggests that this compound and its derivatives could serve as chiral ligands or auxiliaries in asymmetric catalysis. researchgate.net

Areas for exploration could include its use in transition metal-catalyzed cross-coupling reactions, hydrogenations, or oxidations, where the sulfur stereocenter could induce asymmetry in the products. The development of polymer-supported versions of this compound could also lead to recyclable catalysts with improved industrial applicability. matanginicollege.ac.in

Integration of Comprehensive Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental studies will be crucial for a deeper understanding of the mechanisms underlying the activity of this compound. Computational studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide insights into the conformational preferences of the molecule, its electronic structure, and the transition states of its reactions. This can help in predicting its reactivity and designing more effective catalysts and materials.

Experimental techniques like X-ray crystallography have already been used to study the binding of this compound isomers to enzymes. researchgate.net Further studies using advanced spectroscopic methods, such as multidimensional NMR and chiroptical spectroscopy, can provide detailed information about its structure and interactions in solution. acs.org The combination of these approaches will accelerate the discovery of new applications and the design of novel derivatives with tailored properties.

Design and Development of Advanced Functional Materials Incorporating this compound Moieties